2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid
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Overview
Description
2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Anti-inflammatory Agents
Researchers have developed novel compounds by synthesizing derivatives that demonstrated promising anti-inflammatory activity through both in vitro and in vivo models. Notably, these compounds have been evaluated using protein denaturation and rat paw edema methods, alongside molecular docking studies to assess binding affinity towards human serum albumin (HSA), indicating potential therapeutic applications in inflammation treatment (Nikalje, Hirani, & Nawle, 2015).
Antimicrobial Activity Investigations
Another research direction involves the synthesis and characterization of novel compounds to assess their antimicrobial efficacy. Certain derivatives were found to exhibit significant antimicrobial activity against a range of bacteria and fungi, highlighting their potential as lead compounds in developing new antimicrobial agents (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).
Molecular and Crystal Structure Analyses
Understanding the molecular and crystal structures of related derivatives has been a focus to elucidate the relationship between structure and activity or properties. X-ray structure analysis provided insights into the conformation and stability of such compounds, which is crucial for their potential applications in materials science and drug design (Schuckmann, Fuess, Mösinger, & Ried, 1978).
Electrochemical Studies
Electrochemical behavior of specific derivatives has been explored through techniques like polarography and cyclic voltammetry. These studies offer valuable information on the redox properties of the compounds, which could be relevant for their application in sensing technologies or as electrochemical probes (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).
Photophysical and Computational Studies
Research has also focused on the synthesis and characterization of derivatives to study their photophysical properties and computational modeling. These investigations aim to understand the intramolecular charge transfer characteristics, which could be beneficial for designing new materials with specific optical properties (Jachak, Khopkar, Patel, Patil, & Shankarling, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[2-[(2E)-4-oxo-2-[(E)-(2-phenyl-1H-indol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c28-18(23-12-19(29)30)10-17-21(31)26-22(32-17)27-24-11-15-14-8-4-5-9-16(14)25-20(15)13-6-2-1-3-7-13/h1-9,11,17,25H,10,12H2,(H,23,28)(H,29,30)(H,26,27,31)/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPAMSMSSWZPFE-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NN=C4NC(=O)C(S4)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N/N=C/4\NC(=O)C(S4)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.